molecular formula C5H5N B045745 Pyridine-15N CAS No. 34322-45-7

Pyridine-15N

Cat. No.: B045745
CAS No.: 34322-45-7
M. Wt: 80.09 g/mol
InChI Key: JUJWROOIHBZHMG-PTQBSOBMSA-N
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Description

Pyridine-15N is a stable isotopologue of pyridine where the natural ^14N atom in the heterocyclic ring is replaced with the ^15N isotope. This substitution enhances its utility in nuclear magnetic resonance (NMR) spectroscopy, metabolic tracing, and studies of acid-base interactions due to the nuclear spin properties of ^15N (I = 1/2) . The synthesis of this compound is typically achieved via Zincke imine intermediates using cost-effective ^15NH4X salts, enabling high isotopic incorporation (>98%) and late-stage functionalization of complex pharmaceuticals . Its applications span catalysis, hyperpolarization techniques, and probing molecular environments in materials science and biochemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-15N can be synthesized through several methods. One common approach involves the incorporation of nitrogen-15 into the pyridine ring via ring-opening to NTf-Zincke imines, followed by ring-closure with commercially available nitrogen-15 ammonium chloride salts . This method is effective for a range of substituted pyridines and provides high nitrogen-15 incorporation rates.

Industrial Production Methods: Industrial production of this compound typically involves the use of isotopically labeled precursors. The process may include the use of nitrogen-15 labeled ammonia or ammonium salts in the synthesis of pyridine derivatives. The reaction conditions are optimized to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: Pyridine-15N undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form pyridine N-oxide.

    Reduction: It can be reduced to form dihydropyridine derivatives.

    Substitution: this compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed.

Major Products:

    Oxidation: Pyridine N-oxide.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

Hyperpolarized MRI Agents

Pyridine-15N has been extensively investigated as a hyperpolarized MRI agent due to its sensitivity to pH changes. Hyperpolarization techniques enhance the NMR signal, making it possible to detect small variations in tissue acidity, which is crucial for diagnosing conditions like tumors. Research has shown that hyperpolarized 15N-pyridine derivatives can serve as ultrasensitive pH-sensitive imaging probes, capable of distinguishing between different pH environments in biological tissues . These agents exhibit sharp chemical shifts that correlate well with pH levels, demonstrating their potential for real-time monitoring of physiological conditions.

SABRE Technique

The Signal Amplification by Reversible Exchange (SABRE) technique utilizes this compound to facilitate hyperpolarization of various substrates. This method allows for the efficient transfer of polarization from parahydrogen to heteronuclei like 15N, enhancing the imaging capabilities of MRI . The use of this compound in SABRE has enabled high-resolution imaging and has been applied in phantom studies to validate the technique's effectiveness.

Surface Acidity Measurement

This compound serves as a mobile NMR sensor for assessing surface acidity in mesoporous materials. By utilizing solid-state NMR spectroscopy, researchers can characterize the interaction between pyridine and the surface hydroxyl groups of silica materials. This application provides insights into the proton-donating power and geometry of hydrogen bonds formed between pyridine and silica surfaces . The ability to measure these interactions quantitatively enhances our understanding of catalytic processes and material properties.

Adsorption Studies

The adsorption behavior of this compound on clay minerals has been studied using solid-state NMR techniques. The chemical shifts observed in the NMR spectra provide valuable information regarding the interaction strengths between nitrogen atoms in pyridine and various metal centers within clay matrices . Such studies are crucial for developing new materials with tailored properties for applications in catalysis and environmental remediation.

Tautomeric Equilibria Investigation

This compound is employed in quantitative investigations of tautomeric equilibria involving nitrogen atoms in pyridine derivatives. The precise measurements obtained through 15N NMR spectroscopy allow researchers to derive reliable estimates of equilibrium constants, which are essential for understanding reaction mechanisms in organic chemistry .

Synthesis and Labeling Techniques

Recent advancements have led to the development of robust synthetic routes for preparing this compound using methods such as the Zincke reaction, achieving high levels of isotopic enrichment . This synthetic versatility enables the production of various substituted pyridines, which can be utilized in diverse chemical applications, including drug development and biochemical assays.

Mechanism of Action

The mechanism of action of Pyridine-15N is primarily related to its role as a labeled compound in analytical techniques. In NMR spectroscopy, the nitrogen-15 nucleus interacts with the magnetic field, providing detailed information about the molecular structure and dynamics. In mass spectrometry, the labeled nitrogen-15 atom helps in the identification and quantification of compounds by serving as a reference point.

Comparison with Similar Compounds

Comparison with Similar Compounds

NMR Chemical Shifts and Environmental Sensitivity

The ^15N chemical shift of Pyridine-15N is highly sensitive to protonation and hydrogen bonding. In zeolites, this compound exhibits distinct shifts:

  • 140–185 ppm : Brønsted acid sites (protonated pyridinium ions) .
  • 185–220 ppm : Lewis acid interactions .
  • 220–280 ppm: Hydrogen bonding with silanol groups .

In comparison:

  • Piperidine-15N resonates at 30–40 ppm (unprotonated) and 45–64 ppm (protonated or catalyst-bound), reflecting its stronger basicity .
  • 2-Aminothis compound shows downfield shifts (~100–120 ppm) due to electron-withdrawing amino groups .

Table 2: ^15N-NMR Chemical Shifts in CDCl3

Compound Chemical Shift (ppm) Environment Reference
This compound 140–280 Brønsted/Lewis acid sites
3,5-Dimethylthis compound 135–160 Protonated in zeolites
2-Aminothis compound ~100–120 Aromatic amine

Table 3: Hyperpolarization Performance

Substrate Polarization (%) Catalyst Key Factor Reference
This compound 42.3 d22-21 Deuteration and co-ligands
Acetonitrile-15N 5.8 d22-12 Limited T1 relaxation
Metronidazole-15N2-13C2 8.1 QUASR-SABRE Multi-site polarization

Physicochemical Properties

This compound shares the volatility and basicity (pKa ~5.2) of natural pyridine but is distinguished by isotopic purity (98 atom% ^15N) . Deuterated analogs like Pyridine-d5-15N (M+6 mass shift) enhance mass spectrometry detection sensitivity . In contrast, Piperidine-15N is a liquid with higher boiling point (106°C) and basicity (pKa ~11.3) .

Biological Activity

Pyridine-15N is a nitrogen-labeled derivative of pyridine, which has garnered significant attention in the field of biomedical imaging and molecular biology. The incorporation of the stable isotope nitrogen-15 (15N) into pyridine allows for enhanced imaging capabilities using techniques such as magnetic resonance imaging (MRI) and nuclear magnetic resonance (NMR). This article reviews the biological activity of this compound, focusing on its applications, synthesis, and the insights gained from various studies.

Synthesis of this compound

The synthesis of 15N-labeled pyridine can be achieved through several methods, with the Zincke reaction being a notable approach. This method allows for the efficient production of 15N-enriched pyridines with yields exceeding 30% and isotopic purity greater than 81% . The synthesis involves the reaction of ammonium chloride (15NH4Cl) with carbonyl compounds, resulting in various pyridine derivatives suitable for biological applications.

Hyperpolarization Techniques

This compound is primarily utilized in hyperpolarized MRI, where it serves as a contrast agent. Hyperpolarization techniques such as SABRE (Signal Amplification By Reversible Exchange) enhance the NMR signal of 15N-pyridine derivatives, allowing for improved imaging resolution and sensitivity . The ability to monitor biological processes in real-time makes these compounds invaluable in medical diagnostics.

Table 1: Summary of Hyperpolarization Techniques for this compound

TechniqueDescriptionAdvantages
SABREEnhances NMR signal through reversible exchange with parahydrogenHigh sensitivity, rapid imaging
DNPDynamic nuclear polarization increases signal through microwave irradiationSignificant signal enhancement

pH-Sensitive Imaging Probes

One of the most promising applications of this compound is its use as a pH-sensitive imaging probe. Studies have shown that hyperpolarized 15N-pyridine derivatives exhibit sharp chemical shifts that are highly sensitive to pH changes. For instance, differences in chemical shifts exceeding 90 ppm have been observed between the free base and protonated forms of these compounds . This property enables the detection of subtle pH variations within biological tissues, which is crucial for diagnosing conditions such as tumors or ischemia.

Case Study: pH Imaging with Hyperpolarized Pyridine Derivatives

In a study conducted by Cudalbu et al., hyperpolarized 15N-pyridine was injected into a rat model to assess its ability to differentiate between acidic and basic environments. The results demonstrated that the compound could successfully indicate pH levels in real-time, showcasing its potential for clinical applications in monitoring tumor microenvironments .

Enzymatic Activity Monitoring

This compound has also been employed to monitor enzymatic activities in vitro. For example, studies have reported on the conversion rates of hyperpolarized 15N-choline to other metabolites using choline kinase. The initial rate of buildup was estimated at approximately 1.45 mM/min, indicating that these compounds can serve as substrates for biochemical reactions while providing real-time feedback through NMR signals .

Q & A

Basic Research Questions

Q. How is Pyridine-15N synthesized and characterized in isotopic labeling studies?

this compound is typically synthesized via isotopic substitution using 15N-enriched precursors. Characterization involves nuclear magnetic resonance (NMR) spectroscopy, where the 15N isotope’s distinct nuclear spin (I = 1/2) enables precise tracking of molecular environments. For example, 15N NMR spectra can resolve hyperfine splitting patterns due to J-coupling with adjacent protons, critical for confirming isotopic incorporation . Purity validation (e.g., ≥98% isotopic enrichment) is achieved via mass spectrometry or elemental analysis, with storage in inert atmospheres (e.g., argon) to prevent degradation .

Q. What are the key spectroscopic applications of this compound in mechanistic studies?

this compound is widely used in hyperpolarization techniques like Signal Amplification by Reversible Exchange (SABRE) to enhance NMR sensitivity. For instance, in QUASR-SABRE experiments, 15N-labeled pyridine enables real-time monitoring of catalytic polarization transfer at low magnetic fields (e.g., 0.05 T), with signal-to-noise ratios optimized through radiofrequency pulsing parameters . Researchers should calibrate excitation pulses (e.g., 90-degree pulses) and account for linewidth broadening caused by solvent interactions (e.g., CD3OD) .

Q. How can researchers ensure reproducibility in experiments involving this compound?

Reproducibility requires meticulous documentation of experimental conditions:

  • Concentration : 20 mM this compound in CD3OD.
  • Catalyst : 1 mM concentration for SABRE-based studies.
  • Temperature : Controlled to avoid thermal depolarization. Raw data (e.g., NMR spectra) should be archived in appendices, with processed data (e.g., signal build-up curves) included in the main text .

Advanced Research Questions

Q. How do researchers resolve contradictions in 15N NMR signal interpretation across experimental setups?

Discrepancies in signal width or polarization efficiency (e.g., between SABRE and QUASR-SABRE) often stem from variations in magnetic field homogeneity, catalyst performance, or solvent deuteration. A methodological approach includes:

  • Control experiments : Compare results under identical conditions (e.g., 0.05 T magnet).
  • Statistical validation : Use error bars to quantify signal variability across trials.
  • Cross-referencing : Align findings with prior studies (e.g., hyperpolarization thresholds reported in Theisa et al., 2018) .

Q. What strategies optimize this compound’s utility in multi-dimensional NMR studies?

Q. How can this compound be integrated into computational models of reaction mechanisms?

Combine experimental 15N NMR data with density functional theory (DFT) calculations to map electronic environments. For example:

  • Chemical shift matching : Validate computed 15N shifts against experimental values (Δδ < 5 ppm acceptable).
  • Kinetic modeling : Use hyperpolarization build-up curves to infer catalytic turnover rates. Discrepancies between experimental and theoretical data may highlight overlooked solvent effects or transition-state approximations .

Q. Methodological and Ethical Considerations

Q. What frameworks guide the formulation of research questions involving isotopic labeling?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant):

  • Feasibility : Assess isotopic availability and cost.
  • Novelty : Explore understudied applications (e.g., 15N in metabolic tracer studies).
  • Ethical compliance : Adhere to NIH guidelines for preclinical reproducibility .

Q. How should researchers address unresolved questions in this compound applications?

Future directions include:

  • Cross-disciplinary collaboration : Partner with computational chemists to refine predictive models.
  • Open data practices : Share raw NMR datasets via repositories to enable meta-analyses .

Properties

IUPAC Name

(115N)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N/c1-2-4-6-5-3-1/h1-5H/i6+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJWROOIHBZHMG-PTQBSOBMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=[15N]C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10480016
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

80.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34322-45-7
Record name Pyridine-15N
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10480016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 34322-45-7
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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